molecular formula C28H29N5O5S B12015137 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B12015137
M. Wt: 547.6 g/mol
InChI Key: VYLDWNZJRXIFJS-MUFRIFMGSA-N
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Description

2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is known for its potential applications in medicinal chemistry due to its diverse biological activities. The presence of multiple functional groups, including methoxy, methyl, and triazole, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and appropriate aryl aldehydes under acidic conditions.

    Thioether Formation: The triazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Hydrazide Formation: The resulting compound is further reacted with acetic anhydride to form the acetohydrazide moiety.

    Condensation Reaction: Finally, the acetohydrazide is condensed with 3,4,5-trimethoxybenzaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the acetohydrazide moiety.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives, alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and the methoxy groups play a crucial role in binding to these targets, leading to the inhibition of enzymatic activity or modulation of receptor function. This can result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide
  • **2-{[5-(4-fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of multiple methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H29N5O5S

Molecular Weight

547.6 g/mol

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C28H29N5O5S/c1-18-6-10-21(11-7-18)33-27(20-8-12-22(35-2)13-9-20)31-32-28(33)39-17-25(34)30-29-16-19-14-23(36-3)26(38-5)24(15-19)37-4/h6-16H,17H2,1-5H3,(H,30,34)/b29-16+

InChI Key

VYLDWNZJRXIFJS-MUFRIFMGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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